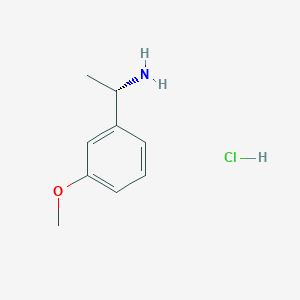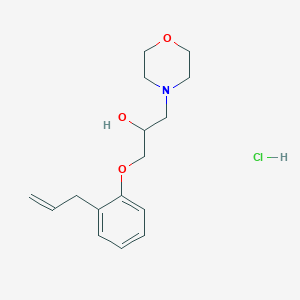
1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride (APMPOH) is a synthetic compound used in scientific research. It is a derivative of the morpholine family, a class of compounds commonly used in organic synthesis and medicinal chemistry. The hydrochloride salt of APMPOH is a white crystalline solid that is soluble in water and alcohol. It is a versatile compound with a wide range of applications in scientific research, such as in biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Activities
- The synthesis and evaluation of antibacterial activity of a series of tertiary aminoalkanols, including compounds similar to 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride, have shown promising results. These compounds exhibit antibacterial properties against various bacterial strains, underscoring their potential in developing new antibacterial agents (Isakhanyan, Gevorgyan, Arakelyan, Safaryan, & Panosyan, 2014). Additionally, the antifungal and antibacterial in-vitro properties of 2‐substituted xanthone derivatives containing allyl, morpholine, and other moieties have been tested, revealing significant efficacy against various fungal and bacterial species, which points to their potential use in treating infections (Marona, Szkaradek, Karczewska, Trojanowska, Budak, Bober, Przepiórka, Cegła, & Szneler, 2009).
Antitumor Activity
- Research has also been conducted on the antitumor activity of tertiary aminoalkanol hydrochlorides, closely related to the compound . These studies aim to identify new biologically active compounds, with some derivatives tested for their efficacy against various tumor cells, highlighting the potential of these compounds in cancer therapy (Isakhanyan, Gevorgyan, Chshmarityan, Nersesyan, Agaronyan, Danielyan, Stepanyan, & Panosyan, 2016).
Anticonvulsive and Cholinolytic Activities
- Another study explored the biological properties of new compounds, including anticonvulsive and peripheral n-cholinolytic activities, while showing no antibacterial activity. This research indicates the compound's potential in developing treatments for convulsive disorders (Papoyan, Gasparyan, Paronikyan, Tatevosyan, Avakimyan, Panosyan, & Gevorgyan, 2011).
Antioxidant Activity
- The synthesis and evaluation of antioxidant activity of derivatives also point to their potential use as antioxidant agents. The intensity of antioxidant activity was found to depend on the structure of the compound, suggesting the importance of molecular design in enhancing biological properties (Isakhanyan, Gevorgyan, Akopyan, Malakyan, Vardevanyan, Badjinyan, & Panosyan, 2011).
Wirkmechanismus
Target of Action
The primary target of 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride is the beta-1 adrenergic receptors, mainly located in the heart . These receptors play a crucial role in regulating heart rate and blood pressure .
Mode of Action
This compound non-selectively blocks beta-1 adrenergic receptors, inhibiting the effects of epinephrine and norepinephrine . This results in a decrease in heart rate and blood pressure . Additionally, by binding to beta-2 receptors in the juxtaglomerular apparatus, it inhibits the production of renin .
Biochemical Pathways
The inhibition of renin production by this compound leads to a decrease in angiotensin II and aldosterone production . This inhibits the vasoconstriction and water retention due to angiotensin II and aldosterone, respectively .
Pharmacokinetics
This compound is nonpolar and hydrophobic, with low to moderate lipid solubility . This impacts its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and therefore its bioavailability .
Eigenschaften
IUPAC Name |
1-morpholin-4-yl-3-(2-prop-2-enylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3.ClH/c1-2-5-14-6-3-4-7-16(14)20-13-15(18)12-17-8-10-19-11-9-17;/h2-4,6-7,15,18H,1,5,8-13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFYTPXKIACJHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCC(CN2CCOCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

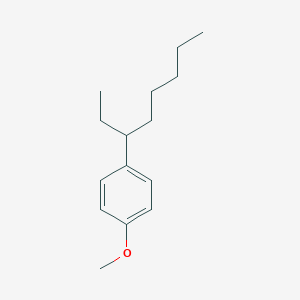
![3-((4-bromobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2625394.png)
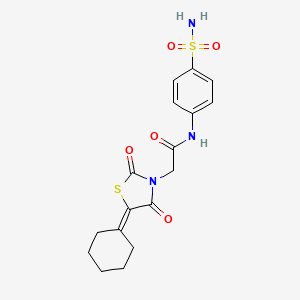
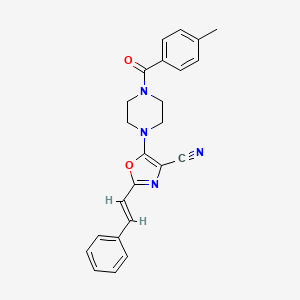
![N-(4-ethoxyphenyl)-2-{[3-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetamide](/img/structure/B2625397.png)
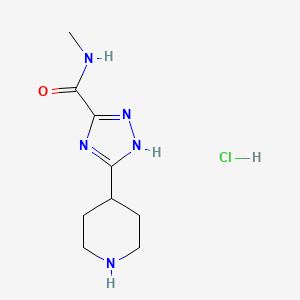

![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide hydrochloride](/img/structure/B2625404.png)



![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2625411.png)
![2-(4-methoxybenzyl)-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2625414.png)
